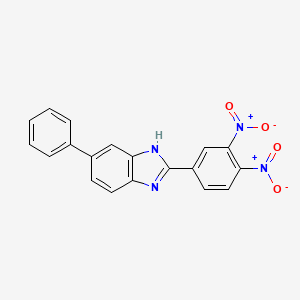
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration to introduce the nitro groups. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product formation. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The phenyl and dinitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-5-phenyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(2,4-dinitrophenyl)-5-phenyl-: Similar structure but different positioning of nitro groups, leading to varied chemical and biological properties.
1H-Benzimidazole, 2-(3,4-dinitrophenyl)-6-phenyl-: Similar structure but different positioning of the phenyl group, affecting its reactivity and applications
Propriétés
Numéro CAS |
192879-70-2 |
|---|---|
Formule moléculaire |
C19H12N4O4 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-(3,4-dinitrophenyl)-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C19H12N4O4/c24-22(25)17-9-7-14(11-18(17)23(26)27)19-20-15-8-6-13(10-16(15)21-19)12-4-2-1-3-5-12/h1-11H,(H,20,21) |
Clé InChI |
AIOZGPOUTXQDQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















